tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9+/m1/s1 |
InChI Key |
CYRPCDFWLJRNBX-HLTSFMKQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]([C@H]1CNC2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC(C1CNC2)O |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
Protection with BOC Anhydride :
Methyl tert-butoxycarbonyl pyroglutamate is synthesized by reacting pyroglutamate with BOC anhydride (1.5 equivalents) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding the protected ester in 75% yield.Sodium Triethylborohydride Reduction :
The protected ester undergoes reduction with sodium triethylborohydride (NaBH(OEt)₃) in ethanol at 0°C. This step converts the carbonyl group to a secondary alcohol, forming tert-butyl-5-hydroxypyrrolidine-2-oic acid methyl ester. The reaction is carried out for 2 hours, followed by quenching with saturated NaHCO₃.Cyclization and Functionalization :
Intramolecular cyclization is achieved under acidic conditions, forming the diazabicyclo[3.2.1]octane core. Subsequent hydroxylation at the C6 position is achieved via selective oxidation or stereoselective addition, ensuring the (1R,5R,6S) configuration.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| BOC Protection | BOC anhydride, DMAP, DCM, RT, 12h | 75 |
| NaBH(OEt)₃ Reduction | NaBH(OEt)₃, EtOH, 0°C, 2h | Not reported |
| Cyclization/Hydroxylation | Acid catalysts (e.g., HCl), aqueous media | High |
Cyclization via Diastereoselective Nucleophilic Addition
An alternative route employs diastereoselective nucleophilic addition and intramolecular cyclization, starting from Garner’s aldehyde. This method emphasizes stereochemical control through chiral auxiliaries.
Garner’s Aldehyde as a Starting Material
Garner’s aldehyde, a chiral oxazolidinone derivative, is used to introduce the (1R,5R,6S) configuration. The aldehyde undergoes nucleophilic addition with a protected amine, followed by cyclization to form the bicyclic core.
Critical Steps
Nucleophilic Addition :
A nucleophile (e.g., a protected amine) attacks the aldehyde in a stereoselective manner, guided by the oxazolidinone chiral auxiliary. This step dictates the stereochemistry at C5 and C6.Intramolecular Cyclization :
The intermediate undergoes cyclization under basic conditions (e.g., NaH) to form the diazabicyclo[3.2.1]octane ring. The hydroxyl group at C6 is retained through controlled oxidation or protection/deprotection strategies.
Comparative Analysis
Alternative Methods and Variations
Enzymatic Reduction and Ketal Formation
A patent (WO2014203045A1) describes an eco-friendly process involving enzymatic reduction of methyl 4-chloro-3-oxobutanoate to (S)-methyl 4-chloro-3-hydroxybutanoate, followed by ketal formation with 2,2-dimethoxypropane. While primarily for statin intermediates, similar strategies may apply to diazabicyclooctane derivatives.
Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is used in aqueous micellar aggregates to reduce tert-butyl 6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl 6-chloro-3,5-dihydroxyhexanoate, achieving >80% diastereomeric excess (de). This method avoids toxic reagents and enhances scalability.
Process Optimization and Challenges
Stereochemical Purity
Maintaining the (1R,5R,6S) configuration requires rigorous control of reaction conditions. For example, the use of chiral auxiliaries (e.g., Garner’s aldehyde) or enzymatic catalysts ensures high enantiomeric excess.
Cost and Scalability
The pyroglutamate method relies on inexpensive BOC anhydride and DMAP, making it cost-effective for large-scale production. In contrast, the Garner’s aldehyde route involves expensive chiral auxiliaries but offers higher stereochemical fidelity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. Key areas of research include:
- Drug Development : The compound's structure allows for modifications that can enhance its biological activity, making it a candidate for new drug formulations. Its ability to cross biological membranes suggests it could be effective in targeting central nervous system disorders .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthetic Intermediates : It is utilized in the synthesis of various derivatives that are essential for developing more complex molecules in pharmaceuticals . The compound's functional groups facilitate further chemical reactions that can lead to the creation of novel compounds with desired properties.
Biological Interaction Studies
Research has shown that this compound exhibits notable interactions with specific biological targets:
- Binding Affinity Studies : Investigations into its binding properties have revealed potential interactions with receptors and enzymes relevant to various diseases . These studies are crucial for understanding the compound's mechanism of action and its suitability as a drug candidate.
Case Study 1: Antidepressant Activity
A study explored the antidepressant-like effects of derivatives of this compound in animal models. Results indicated that certain modifications to the compound enhanced its efficacy in reducing depressive behaviors compared to standard treatments .
Case Study 2: Synthesis of Novel Compounds
Researchers successfully synthesized several novel compounds derived from this compound through various chemical reactions. These derivatives exhibited improved pharmacological profiles and were tested for their effectiveness against specific cancer cell lines .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Key Insights :
- Lipophilicity : The benzyl and pyrazine derivatives exhibit higher logP values due to aromatic/hydrophobic groups, enhancing membrane permeability but reducing aqueous solubility .
- Reactivity : The hydroxyl group in the target compound enables hydrogen bonding, while ketone (C6=O) or ether (C3-O-pyrazine) substituents alter electrophilicity and metabolic stability .
Stereoisomers and Enantiomers
Key Insight: The (1R,5R,6S) configuration optimizes interactions with chiral binding pockets in enzymes, as seen in its superior inhibitory activity against monoamine oxidases compared to (1S,5S,6R) .
Pharmacological Analogs
Compounds like tert-butyl (1S,5R)-3-[(3Z)-7-chloro...]octane-8-carboxylate () share the azabicyclo core but incorporate halogenated or sulfonamide groups. These modifications enhance pan-Ras binding affinity (IC₅₀ = 12 nM vs. >100 nM for the hydroxylated analog) but increase toxicity risks .
Biological Activity
tert-butyl (1R,5R,6S)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure imparts various biological activities that are essential for drug development and therapeutic applications.
Structure
The compound features a diazabicyclo framework with a hydroxyl group and a carboxylate functional group, which are crucial for its biological activity. The stereochemistry at the 1R, 5R, and 6S positions enhances its interaction with biological targets.
Pharmacological Profile
Research has indicated that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
- Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, which could be leveraged in metabolic disorder treatments.
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes in the body. It is believed to modulate signaling pathways that are crucial for cell survival and proliferation.
Case Studies
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy :
- Neuroprotective Study :
- Enzyme Inhibition :
Data Table of Biological Activities
| Activity Type | Target Organism/Enzyme | Effectiveness | Concentration Tested |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant reduction | >50 µg/mL |
| Antimicrobial | Escherichia coli | Significant reduction | >50 µg/mL |
| Neuroprotection | Neuronal cells | 40% reduction in cell death | N/A |
| Enzyme Inhibition | Acetylcholinesterase | Moderate inhibition | IC50 = 25 µM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
